Cas no 1708437-24-4 (1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid)

1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid structure
1708437-24-4 structure
Product name:1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid
CAS No:1708437-24-4
MF:C8H10N2O4
Molecular Weight:198.176002025604
CID:5253433

1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-1-butanoic acid, 3-carboxy-
    • インチ: 1S/C8H10N2O4/c11-7(12)2-1-4-10-5-3-6(9-10)8(13)14/h3,5H,1-2,4H2,(H,11,12)(H,13,14)
    • InChIKey: RQGRZIWXFJTMSK-UHFFFAOYSA-N
    • SMILES: N1(CCCC(O)=O)C=CC(C(O)=O)=N1

1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-370506-1.0g
1-(3-carboxypropyl)-1H-pyrazole-3-carboxylic acid
1708437-24-4
1.0g
$0.0 2023-03-02

1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid 関連文献

1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acidに関する追加情報

Professional Introduction to 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 1708437-24-4)

1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid, a compound with the CAS number 1708437-24-4, is a versatile chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This heterocyclic compound, featuring a pyrazole core with carboxylic acid and carboxypropyl substituents, exhibits a unique set of chemical and biological properties that make it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted at the 1-position with a carboxypropyl group and at the 3-position with a carboxylic acid group. This arrangement imparts both hydrophilic and lipophilic characteristics to the molecule, facilitating its interaction with biological targets. The presence of multiple functional groups also allows for further chemical modifications, enabling the synthesis of derivatives with tailored properties for specific applications.

In recent years, the pharmaceutical industry has increasingly focused on developing novel heterocyclic compounds due to their diverse biological activities. Pyrazole derivatives, in particular, have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and anti-diabetic agents. The compound 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid has emerged as a promising candidate in this context, thanks to its ability to modulate various biological pathways.

One of the most intriguing aspects of 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid is its potential role in immunomodulation. Recent studies have demonstrated that pyrazole-based compounds can interact with immune cells and influence cytokine production. Specifically, research has shown that this compound can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6, while simultaneously enhancing the production of anti-inflammatory cytokines like IL-10. This balanced modulation suggests that 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid may have therapeutic potential in managing chronic inflammatory diseases.

In addition to its immunomodulatory properties, 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid has also been investigated for its anti-cancer effects. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by activating stress signaling pathways such as p53-dependent apoptosis. Furthermore, its ability to inhibit key enzymes involved in tumor metabolism suggests that it may disrupt cancer cell growth by targeting critical metabolic pathways. These findings have prompted further exploration into the development of 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid-based therapies for various types of cancer.

The synthesis of 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-diketones, followed by functional group transformations to introduce the carboxypropyl and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications in drug development.

The pharmacokinetic properties of 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid are also an area of active research. Studies have shown that this compound exhibits moderate solubility in water and organic solvents, which is advantageous for formulating it into various dosage forms. Additionally, preliminary pharmacokinetic studies suggest that it has a reasonable bioavailability and metabolic stability, indicating its potential for clinical use. However, further research is needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile.

The versatility of 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid extends beyond pharmaceutical applications. In material science, pyrazole derivatives are being explored for their potential as ligands in coordination chemistry and as building blocks for supramolecular assemblies. The unique electronic properties of these compounds make them suitable for designing materials with specific optical and electronic characteristics. For instance, researchers have investigated the use of pyrazole-based ligands in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, separation technologies, and catalysis.

The environmental impact of synthesizing and using 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid is another consideration that has garnered attention from researchers. Efforts are being made to develop green chemistry approaches that minimize waste and reduce energy consumption during production. For example, solvent-free reactions and catalytic methods are being explored to improve the sustainability of synthetic processes. Additionally, biodegradability studies are being conducted to assess the environmental fate of this compound once it is released into ecosystems.

In conclusion, 1-(3-Carboxy-propyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1708437-24-4) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique chemical structure enables diverse biological activities, making it a valuable scaffold for drug discovery. Furthermore, its synthetic accessibility and tunable properties make it suitable for various applications beyond medicine. As research continues to uncover new insights into its mechanisms of action and applications, this compound is poised to play an important role in advancing scientific innovation across multiple disciplines.

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